Cas no 5817-09-4 (DL-Glutamine, N2-acetyl-)
DL-Glutamine, N2-acetyl- structure
Product Name:DL-Glutamine, N2-acetyl-
CAS-Nr.:5817-09-4
MF:C7H12N2O4
MW:188.181181907654
CID:4048161
PubChem ID:25561
Update Time:2025-05-28
DL-Glutamine, N2-acetyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- DL-Glutamine, N2-acetyl-
- Glutamine, N2-acetyl-
- ALPHA-N-ACETYL-GLUTAMINE
- N-alpha-Acetyl-L-glutamine
- MFCD00867899
- N(sup2)-Acetyl-L-glutamine
- 2-(acetylamino)-5-amino-5-oxopentanoic acid
- alpha-N-Acetyl-L-glutamine
- bmse001000
- 10B6E98F-2CB8-4D96-80D6-1CDC5541D3B2
- Q4673064
- EN300-65857
- SY353364
- NCGC00183120-01
- AKOS000159972
- NSC186896
- SCHEMBL287577
- Glutamine, N-acetyl-
- alpha-N-Acetyl-L-glutamine;N2-Acetylglutamine
- Acetylglutamine
- bmse000145
- Z85900147
- Glutamine, N2-acetyl-, L- (8CI)
- Ac-D-Gln-OH
- 2-acetamido-5-amino-5-oxopentanoic acid
- CHEMBL3184604
- CHEBI:73685
- Acetyl-D-glutamine
- 4-carbamoyl-2-acetamidobutanoicacid
- 5817-09-4
- AKOS016605458
- N(2)-acetylglutamine
- SY057113
- DB-046574
- 825-602-8
- 4-carbamoyl-2-acetamidobutanoic acid
-
- MDL: MFCD01882990
- Inchi: 1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m0/s1
- InChI-Schlüssel: KSMRODHGGIIXDV-YFKPBYRVSA-N
- Lächelt: C(O)(=O)[C@H](CCC(N)=O)NC(C)=O
Berechnete Eigenschaften
- Genaue Masse: 188.07970687Da
- Monoisotopenmasse: 188.07970687Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 6
- Komplexität: 227
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topologische Polaroberfläche: 109Ų
DL-Glutamine, N2-acetyl- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-65857-0.05g |
4-carbamoyl-2-acetamidobutanoic acid |
5817-09-4 | 0.05g |
$40.0 | 2023-06-24 | ||
| Enamine | EN300-65857-0.1g |
4-carbamoyl-2-acetamidobutanoic acid |
5817-09-4 | 0.1g |
$42.0 | 2023-06-24 | ||
| Enamine | EN300-65857-0.25g |
4-carbamoyl-2-acetamidobutanoic acid |
5817-09-4 | 0.25g |
$43.0 | 2023-06-24 | ||
| Enamine | EN300-65857-0.5g |
4-carbamoyl-2-acetamidobutanoic acid |
5817-09-4 | 0.5g |
$45.0 | 2023-06-24 | ||
| Enamine | EN300-65857-1.0g |
4-carbamoyl-2-acetamidobutanoic acid |
5817-09-4 | 1g |
$47.0 | 2023-06-24 | ||
| Enamine | EN300-65857-2.5g |
4-carbamoyl-2-acetamidobutanoic acid |
5817-09-4 | 2.5g |
$96.0 | 2023-06-24 | ||
| Enamine | EN300-65857-5.0g |
4-carbamoyl-2-acetamidobutanoic acid |
5817-09-4 | 5g |
$180.0 | 2023-06-24 | ||
| Enamine | EN300-65857-10.0g |
4-carbamoyl-2-acetamidobutanoic acid |
5817-09-4 | 10g |
$319.0 | 2023-06-24 | ||
| 1PlusChem | 1P01AA7D-50mg |
4-carbamoyl-2-acetamidobutanoic acid |
5817-09-4 | 90% | 50mg |
$116.00 | 2023-12-16 | |
| 1PlusChem | 1P01AA7D-100mg |
4-carbamoyl-2-acetamidobutanoic acid |
5817-09-4 | 90% | 100mg |
$118.00 | 2023-12-16 |
DL-Glutamine, N2-acetyl- Verwandte Literatur
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
5817-09-4 (DL-Glutamine, N2-acetyl-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz